methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is an organic compound with the molecular formula C6H8BrF3O2. It is a versatile chemical used in various scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4,4-trifluoro-3-methylbutanoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity makes it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzyl bromide
- 2-Bromo-3-oxo-4,4,4-trifluorobutanoate
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where these properties are desirable .
Properties
CAS No. |
2742659-83-0 |
---|---|
Molecular Formula |
C6H8BrF3O2 |
Molecular Weight |
249 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.